2-(3-Methoxyphenyl)benzonitrile 2-(3-Methoxyphenyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 154848-36-9
VCID: VC21277781
InChI: InChI=1S/C14H11NO/c1-16-13-7-4-6-11(9-13)14-8-3-2-5-12(14)10-15/h2-9H,1H3
SMILES: COC1=CC=CC(=C1)C2=CC=CC=C2C#N
Molecular Formula: C14H11NO
Molecular Weight: 209.24 g/mol

2-(3-Methoxyphenyl)benzonitrile

CAS No.: 154848-36-9

Cat. No.: VC21277781

Molecular Formula: C14H11NO

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Methoxyphenyl)benzonitrile - 154848-36-9

Specification

CAS No. 154848-36-9
Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
IUPAC Name 2-(3-methoxyphenyl)benzonitrile
Standard InChI InChI=1S/C14H11NO/c1-16-13-7-4-6-11(9-13)14-8-3-2-5-12(14)10-15/h2-9H,1H3
Standard InChI Key AVHMBEWBXCSBHX-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=CC=CC=C2C#N
Canonical SMILES COC1=CC=CC(=C1)C2=CC=CC=C2C#N

Introduction

2-(3-Methoxyphenyl)benzonitrile is a chemical compound with the CAS number 154848-36-9. It is characterized by its molecular formula C14H11NO and molecular weight of 209.24 g/mol . This compound is a derivative of benzonitrile, where a 3-methoxyphenyl group is attached to the benzene ring. The presence of both a nitrile group and a methoxy group provides it with unique chemical properties and potential applications in organic synthesis.

Synthesis Methods

The synthesis of 2-(3-Methoxyphenyl)benzonitrile typically involves the coupling of 3-methoxybenzene derivatives with benzonitrile precursors. This can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used for forming carbon-carbon bonds between aryl halides and organoboron compounds .

Applications in Organic Synthesis

2-(3-Methoxyphenyl)benzonitrile serves as a versatile building block in organic synthesis. Its nitrile group can be converted into various functional groups, making it useful for synthesizing complex molecules. Additionally, the methoxy group can be modified or removed to introduce other substituents, further expanding its utility in chemical synthesis.

Biological Activities

While specific biological activities of 2-(3-Methoxyphenyl)benzonitrile are not extensively documented, compounds with similar structures have shown potential in medicinal chemistry. For instance, derivatives of benzonitrile have been explored for their antioxidant, antimicrobial, and anticancer properties .

Chemical Reactions and Transformations

2-(3-Methoxyphenyl)benzonitrile can undergo several chemical transformations:

  • Hydrolysis: The nitrile group can be hydrolyzed to form a carboxylic acid, which is a common reaction in organic synthesis.

  • Reduction: The nitrile can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution Reactions: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Potential Applications

ApplicationDescription
Organic SynthesisBuilding block for complex molecules
Medicinal ChemistryPotential precursor for biologically active compounds
Materials SciencePossible use in developing new materials

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